(S)-2-Aminooctanoic acid

Description

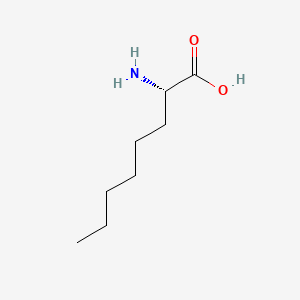

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVBCGQVQXPRLD-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-2-Aminooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminooctanoic acid, a non-proteinogenic α-amino acid, is a chiral building block of significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, combining a hydrophobic octyl side chain with a chiral amine functionality, make it a valuable component in the synthesis of novel therapeutic agents, particularly in the modification of peptides to enhance their pharmacological properties. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its stereoselective synthesis, and methods for its analysis.

Core Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a compiled resource for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-aminooctanoic acid | [1] |

| CAS Number | 116783-26-7 | [1][2] |

| Molecular Formula | C₈H₁₇NO₂ | [1][2] |

| Molecular Weight | 159.23 g/mol | [1][2] |

| Melting Point | 254-256 °C | [3] |

| Boiling Point | 267.8 ± 23.0 °C (Predicted) | [3] |

| Density | 0.999 ± 0.06 g/cm³ | [3] |

| Solubility in Water | 19 mg/mL | [4] |

| pKa | 2.55 ± 0.24 | [3] |

| XLogP3 | -0.5 | [1] |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 6 | [1] |

| SMILES | CCCCCCC--INVALID-LINK--C(=O)O | [1] |

| InChI | InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 | [1] |

| InChIKey | AKVBCGQVQXPRLD-ZETCQYMHSA-N | [1] |

Stereoselective Biosynthesis

The production of enantiomerically pure this compound is crucial for its application in pharmaceuticals. A highly effective method for its synthesis is through biocatalysis, utilizing an (S)-selective ω-transaminase.

Experimental Protocol: Biocatalytic Synthesis using Chromobacterium violaceum Transaminase

This protocol outlines the enzymatic synthesis of this compound with a high enantiomeric excess (>98%) using a transaminase from Chromobacterium violaceum.[5][6]

1. Materials:

-

Recombinant (S)-selective ω-transaminase from Chromobacterium violaceum (Cv-TA)

-

2-Oxooctanoic acid (amino acceptor)

-

A suitable amino donor (e.g., L-Alanine or (S)-α-methylbenzylamine)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Phosphate buffer (e.g., 100 mM, pH 7.5-8.0)

-

Reaction vessel with temperature and pH control

-

Purification system (e.g., ion-exchange chromatography)

-

Analytical chiral HPLC system

2. Enzyme Expression and Purification:

-

The gene encoding the ω-transaminase from Chromobacterium violaceum is cloned into a suitable expression vector (e.g., pET vector) and transformed into an E. coli expression host (e.g., BL21(DE3)).

-

The recombinant enzyme is overexpressed, typically through induction with IPTG.

-

The bacterial cells are harvested and lysed, and the His-tagged transaminase is purified using affinity chromatography.

3. Bioconversion Reaction:

-

Prepare a reaction mixture in the phosphate buffer containing 2-oxooctanoic acid and an excess of the amino donor. The ratio of amino donor to acceptor can be optimized to maximize conversion efficiency.[5][6]

-

Add the purified Cv-TA and the PLP cofactor to the reaction mixture.

-

Maintain the reaction at an optimal temperature (e.g., 30-37 °C) and pH with gentle agitation.

-

Monitor the progress of the reaction by measuring the formation of this compound using a suitable analytical method (e.g., HPLC).

4. Product Purification:

-

Once the reaction reaches completion, terminate the reaction by removing the enzyme (e.g., by heat inactivation or precipitation).

-

Separate the product, this compound, from the remaining substrates and by-products. Ion-exchange chromatography is a commonly used method for the purification of amino acids.

5. Analysis of Enantiomeric Purity:

-

The enantiomeric excess of the purified this compound is determined using chiral High-Performance Liquid Chromatography (HPLC).

-

A chiral stationary phase, such as a teicoplanin-based column (e.g., Astec CHIROBIOTIC T), is effective for the separation of underivatized amino acid enantiomers.

-

The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile) with an acidic additive (e.g., formic acid).

-

The enantiomers are detected using a UV or mass spectrometry detector, and the enantiomeric excess is calculated from the peak areas of the two enantiomers.

Visualization of the Biosynthetic Workflow

The following diagram illustrates the key steps in the biocatalytic synthesis of this compound.

Caption: Biocatalytic synthesis workflow for this compound.

Biological Significance and Applications

This compound serves as a crucial building block in the synthesis of modified peptides. Its incorporation can significantly enhance the hydrophobicity of peptides, which is a common strategy to improve their biological activity. For instance, the terminal modification of antimicrobial peptides (AMPs) with this compound has been shown to increase their antibacterial potency by up to 16-fold.[5][6] This makes it a valuable tool for the development of new and more effective antimicrobial agents.[7]

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a detailed overview of the chemical properties, stereoselective synthesis, and applications of this compound. The provided data and protocols are intended to support researchers and drug development professionals in the effective utilization of this versatile chiral building block for the creation of novel and improved therapeutic molecules.

References

- 1. This compound | C8H17NO2 | CID 1549365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to (S)-2-Aminooctanoic Acid: Structure, Stereochemistry, and Applications

This technical guide provides a comprehensive overview of (S)-2-Aminooctanoic acid, a non-proteinogenic α-amino acid, for researchers, scientists, and drug development professionals. The document details its chemical structure, stereochemical properties, and its emerging role in enhancing the efficacy of therapeutic peptides.

Chemical Structure and Properties

This compound, also known as (S)-α-aminocaprylic acid, is a chiral molecule featuring a seven-carbon side chain attached to the α-carbon of a glycine backbone.[1] Its structure combines the functional groups of an amino acid and a medium-chain fatty acid, contributing to its unique physicochemical properties.[2]

Molecular Structure:

The presence of a chiral center at the α-carbon gives rise to two stereoisomers: this compound and (R)-2-aminooctanoic acid. The (S)-enantiomer is the focus of this guide due to its relevance in biochemical applications.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 159.23 g/mol | [4] |

| Melting Point | 254-256 °C | [6] |

| Boiling Point | 267.8 ± 23.0 °C (Predicted) | [6] |

| pKa | 2.55 ± 0.24 (Predicted) | [6] |

| Solubility | Soluble in water | |

| XLogP3 | 2.069 | [6] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [4] |

Stereochemistry

The stereochemistry of 2-aminooctanoic acid is defined by the spatial arrangement of the amino group, carboxyl group, hydrogen atom, and the hexyl side chain around the α-carbon. In this compound, these substituents are arranged in a specific configuration that dictates its interaction with other chiral molecules, such as biological receptors and enzymes. The "S" designation is based on the Cahn-Ingold-Prelog (CIP) priority rules.

The stereochemical purity of this compound is critical for its biological activity and is typically determined by chiral chromatography or measurement of its optical rotation.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Enantioselective Synthesis of this compound

The following protocol is a generalized method for the enantioselective synthesis of α-amino acids, adapted for this compound. This approach utilizes a chiral auxiliary to control the stereochemistry of the product.

Materials:

-

2-Bromooctanoic acid

-

(S)-(-)-2-Phenylglycinol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Sodium azide

-

Dimethylformamide (DMF)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Amide Formation: To a solution of 2-bromooctanoic acid (1 equivalent) in DCM, add (S)-(-)-2-phenylglycinol (1 eq.), DCC (1.1 eq.), and a catalytic amount of DMAP. Stir the mixture at room temperature for 12 hours. Filter the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting diastereomeric amides by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Azide Substitution: Dissolve the desired (S,S)-diastereomer in DMF and add sodium azide (3 eq.). Heat the mixture to 60°C for 24 hours. Cool to room temperature and pour into water. Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

-

Reduction and Hydrolysis: Dissolve the azido amide in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours. Filter the catalyst through celite. Add 6M HCl to the filtrate and reflux for 6 hours.

-

Isolation: Cool the reaction mixture and wash with diethyl ether. Neutralize the aqueous layer with 2M NaOH to pH 7. The product, this compound, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, D₂O): δ 3.65 (t, J = 7.2 Hz, 1H, α-H), 1.85-1.75 (m, 2H, β-CH₂), 1.40-1.20 (m, 8H, -(CH₂)₄-), 0.88 (t, J = 6.8 Hz, 3H, -CH₃).

-

¹³C NMR (100 MHz, D₂O): δ 178.5 (C=O), 56.2 (α-C), 32.5 (β-C), 31.8, 29.1, 25.4, 22.8 (side chain CH₂), 14.2 (-CH₃).

2. High-Performance Liquid Chromatography (HPLC) for Chiral Purity:

-

Column: Chiral stationary phase column (e.g., CROWNPAK CR(+)).

-

Mobile Phase: Perchloric acid solution (pH 1.0).

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 210 nm.

-

Procedure: Dissolve a small amount of the synthesized this compound in the mobile phase. Inject onto the HPLC system and compare the retention time with that of a racemic standard of 2-aminooctanoic acid to determine the enantiomeric excess.

3. Measurement of Specific Optical Rotation:

-

Instrument: Polarimeter.

-

Procedure: Prepare a solution of known concentration of this compound in 5M HCl. Measure the angle of rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (20°C). Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Biological Role and Applications

This compound is not a common metabolite in primary metabolic pathways. Its significance lies in its use as a building block for the chemical modification of bioactive peptides, particularly antimicrobial peptides (AMPs).[7][8]

Enhancement of Antimicrobial Peptide Activity

The conjugation of this compound to the N-terminus or C-terminus of AMPs increases their hydrophobicity.[7][8] This modification enhances the peptide's ability to interact with and disrupt the lipid membranes of bacteria, leading to improved antimicrobial activity.[9][10] The increased lipophilicity facilitates the insertion of the peptide into the bacterial cell membrane, a critical step in many AMP mechanisms of action.

Below is a diagram illustrating the logical relationship in the design and proposed mechanism of action of AMPs modified with this compound.

References

- 1. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6916947B2 - Method of producing amino carboxylic acids - Google Patents [patents.google.com]

- 3. Enantioselective synthesis of non-natural aromatic alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chemscene.com [chemscene.com]

- 6. communities.springernature.com [communities.springernature.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

The Cornerstone of Chirality: A Technical Guide to the Discovery and History of 2-Aminooctanoic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of the enantiomers of 2-aminooctanoic acid, a non-proteinogenic α-amino acid. We delve into the foundational methods of its synthesis and chiral resolution, alongside modern biocatalytic approaches. This document provides detailed experimental protocols, quantitative data, and visual representations of key chemical and logical workflows to serve as a comprehensive resource for researchers in the fields of chemistry and drug development.

Introduction: The Significance of 2-Aminooctanoic Acid Enantiomers

2-Aminooctanoic acid, also known as α-aminocaprylic acid, is a chiral molecule existing as two non-superimposable mirror images: (R)-2-aminooctanoic acid and (S)-2-aminooctanoic acid.[1][2][3] While not one of the 20 common proteinogenic amino acids, its unique lipophilic side chain makes it a valuable building block in the synthesis of novel peptides and peptidomimetics. Notably, the (S)-enantiomer has been utilized to modify antimicrobial peptides, significantly enhancing their activity.[4][5] The stereochemistry of this amino acid is crucial, as the biological activity of chiral molecules is often enantiomer-dependent. This guide provides a historical perspective on the synthesis and separation of these important enantiomers.

Physicochemical Properties of 2-Aminooctanoic Acid Enantiomers

A summary of the key physicochemical properties of the racemic mixture and the individual enantiomers of 2-aminooctanoic acid is presented below. These properties are fundamental for their separation, characterization, and application.

| Property | DL-2-Aminooctanoic Acid | (R)-2-Aminooctanoic Acid | This compound |

| Molecular Formula | C₈H₁₇NO₂ | C₈H₁₇NO₂ | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol | 159.23 g/mol | 159.23 g/mol |

| CAS Number | 644-90-6 | 106819-03-8 | 116783-26-7 |

| Melting Point | 194 - 196 °C | Not reported | Not reported |

| Solubility in Water | 19 mg/mL | Not reported | Not reported |

| Appearance | Solid | Not reported | Not reported |

| Specific Rotation ([α]D) | 0° (racemic mixture) | Not reported | Not reported |

Data sourced from PubChem and other chemical supplier databases.[1][2][3]

Historical Perspective on Synthesis and Resolution

Synthesis of Racemic DL-2-Aminooctanoic Acid

The initial synthesis of 2-aminooctanoic acid would have produced a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. Two classical methods have been widely employed for the synthesis of α-amino acids.

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a three-component reaction between an aldehyde, ammonia, and cyanide. For 2-aminooctanoic acid, the synthesis would commence with heptanal.

Experimental Protocol: Strecker Synthesis of DL-2-Aminooctanoic Acid

-

Imine Formation: Heptanal is reacted with ammonia (often from a source like ammonium chloride) to form the corresponding imine.

-

Aminonitrile Formation: A cyanide source, such as potassium cyanide, is then added to the imine, leading to the formation of an α-aminonitrile.

-

Hydrolysis: The α-aminonitrile is subsequently hydrolyzed, typically under acidic conditions, to yield racemic DL-2-aminooctanoic acid.

Caption: Strecker synthesis of DL-2-aminooctanoic acid.

The Gabriel synthesis, developed by Siegmund Gabriel in 1887, provides an alternative route to primary amines and can be adapted for amino acid synthesis. This method avoids the over-alkylation often seen with direct amination.

Experimental Protocol: Gabriel Synthesis of DL-2-Aminooctanoic Acid

-

Alkylation of Phthalimide: Potassium phthalimide is reacted with a 2-halo-octanoic acid ester (e.g., ethyl 2-bromooctanoate).

-

Hydrolysis or Hydrazinolysis: The resulting N-alkylated phthalimide is then cleaved, typically using strong acid or base (hydrolysis) or hydrazine (hydrazinolysis), to release the primary amine.

-

Ester Hydrolysis: The ester group is hydrolyzed to the carboxylic acid to yield DL-2-aminooctanoic acid.

Caption: Gabriel synthesis of DL-2-aminooctanoic acid.

Chiral Resolution of DL-2-Aminooctanoic Acid

Once the racemic mixture is synthesized, the individual enantiomers must be separated through a process known as chiral resolution. The most common classical method involves the formation of diastereomeric salts.

This method, pioneered by Louis Pasteur, relies on the principle that diastereomers have different physical properties, including solubility.

Experimental Protocol: Chiral Resolution by Diastereomeric Salt Formation

-

Salt Formation: The racemic DL-2-aminooctanoic acid is reacted with a chiral resolving agent, which is a pure enantiomer of another chiral compound. For an acidic amino acid, a chiral base such as brucine, strychnine, or a chiral amine (e.g., (R)- or (S)-1-phenylethanamine) is used. This reaction forms a mixture of two diastereomeric salts.

-

Fractional Crystallization: The mixture of diastereomeric salts is then separated by fractional crystallization. Due to their different solubilities in a given solvent, one diastereomer will crystallize out of the solution first.

-

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with an acid or base to break the salt and liberate the pure enantiomer of 2-aminooctanoic acid. The resolving agent can often be recovered and reused.

Caption: Chiral resolution via diastereomeric salt formation.

Modern Approaches: Biocatalytic Synthesis

In recent years, enzymatic methods have gained prominence for the synthesis of enantiomerically pure amino acids due to their high stereoselectivity and environmentally benign reaction conditions.

Transaminase-Mediated Synthesis of this compound

A notable modern approach for the synthesis of this compound involves the use of a transaminase enzyme.

Experimental Protocol: Biocatalytic Synthesis of this compound

A transaminase originating from Chromobacterium violaceum has been employed for the asymmetric synthesis of this compound.[4]

-

Reaction Components: The reaction typically involves a keto acid precursor (2-oxooctanoic acid), an amino donor (such as an amine or another amino acid), and the transaminase enzyme in a buffered aqueous solution.

-

Enzymatic Conversion: The transaminase catalyzes the transfer of an amino group from the amino donor to the keto acid, producing this compound with high enantiomeric excess (>98% ee).[4] The conversion efficiency can range from 52-80% depending on the ratio of the amino group donor to the acceptor.[4]

-

Product Isolation: The product is then isolated and purified from the reaction mixture.

Caption: Biocatalytic synthesis of this compound.

Conclusion

The journey of 2-aminooctanoic acid enantiomers from their likely initial synthesis via classical organic reactions to their modern, highly selective biocatalytic production reflects the broader evolution of chemical synthesis. While the historical record for this specific molecule is not as prominent as for proteinogenic amino acids, the established principles of racemic synthesis and chiral resolution provide a clear framework for its discovery and isolation. Today, the availability of enantiomerically pure 2-aminooctanoic acid continues to fuel research into novel therapeutic agents and advanced materials, underscoring the enduring importance of understanding and controlling chirality in chemical science.

References

- 1. ck12.org [ck12.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of (S)-2-Aminooctanoic Acid in Biochemical Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Aminooctanoic acid (2-AOA) is a non-proteinogenic α-amino acid that has garnered significant interest in the field of biotechnology and drug development. Unlike proteinogenic amino acids, 2-AOA is not found in natural metabolic pathways but serves as a valuable building block in synthetic chemistry, particularly for the modification of bioactive peptides. Its eight-carbon chain imparts lipophilic properties, which can be strategically utilized to enhance the therapeutic potential of peptide-based drugs. This technical guide provides an in-depth overview of the biocatalytic synthesis of (S)-2-AOA, its application in the modification of antimicrobial peptides (AMPs), and detailed experimental protocols for its synthesis and conjugation.

Introduction

The exploration of unnatural amino acids has opened new avenues for the design of novel therapeutic agents with improved pharmacological properties. This compound, a chiral α-amino acid, is a prime example of such a molecule. While not a component of natural metabolic pathways, its unique structural features make it a valuable tool for medicinal chemists and biotechnologists. The primary application of 2-AOA lies in the lipidation of peptides, a strategy employed to enhance their membrane-disrupting capabilities and overall efficacy. This guide will focus on the enzymatic synthesis of (S)-2-AOA and its role in augmenting the antimicrobial activity of a lactoferricin B-derived peptide.

Biocatalytic Synthesis of this compound

The stereoselective synthesis of this compound can be efficiently achieved through a biocatalytic approach utilizing a transaminase enzyme from Chromobacterium violaceum. This enzymatic method offers a green and highly specific alternative to traditional chemical synthesis.

Synthesis Pathway

The synthesis of (S)-2-AOA involves the transamination of 2-oxooctanoic acid using an amino donor, catalyzed by the ω-transaminase from Chromobacterium violaceum. The enzyme facilitates the transfer of an amino group to the keto acid, resulting in the formation of the chiral amino acid with high enantiomeric excess.

Quantitative Data

The efficiency of the biocatalytic synthesis of (S)-2-AOA is dependent on the ratio of the amino group donor to the acceptor.

| Amino Donor:Acceptor Ratio | Conversion Efficiency (%) | Enantiomeric Excess (>%) |

| 1:1 | 52 | 98 |

| 5:1 | 80 | 98 |

| Table 1: Conversion efficiency of this compound synthesis.[1][2] |

Experimental Protocol: Biocatalytic Synthesis

Materials:

-

2-oxooctanoic acid

-

L-alanine (or other suitable amino donor)

-

Purified ω-transaminase from Chromobacterium violaceum

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Reaction vessel

-

Incubator/shaker

Procedure:

-

Prepare a reaction mixture containing 10 mM 2-oxooctanoic acid, 50 mM L-alanine, and 0.5 mM PLP in 100 mM potassium phosphate buffer (pH 7.5).

-

Add the purified ω-transaminase to the reaction mixture to a final concentration of 1 mg/mL.

-

Incubate the reaction mixture at 37°C with gentle agitation for 24 hours.

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) to determine the concentration of (S)-2-AOA.

-

Upon completion, terminate the reaction by adding a quenching agent (e.g., 1 M HCl).

-

Purify the (S)-2-AOA from the reaction mixture using appropriate chromatographic techniques (e.g., ion-exchange chromatography).

Application in Antimicrobial Peptide Modification

This compound is utilized to modify antimicrobial peptides (AMPs) to enhance their therapeutic efficacy. The lipophilic side chain of 2-AOA increases the overall hydrophobicity of the peptide, which can lead to improved interaction with and disruption of bacterial cell membranes.

Peptide Modification Strategy

A derivative of the antimicrobial peptide lactoferricin B, with the core sequence RRWQWRMKKLG, is a potent candidate for modification with 2-AOA. The modification can be performed at either the N-terminus or the C-terminus of the peptide.

References

The Enigmatic Presence of 2-Aminooctanoic Acid in Nature: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of the natural occurrence of 2-aminooctanoic acid, a medium-chain amino fatty acid. While its synthetic applications, particularly in enhancing the efficacy of antimicrobial peptides, are increasingly explored, its natural origins and endogenous roles remain largely unquantified. This document summarizes the existing qualitative data on its presence in various biological systems, details relevant experimental protocols for its synthesis and detection, and provides a visual representation of its enzymatic synthesis.

Natural Occurrence: A Qualitative Landscape

Despite being classified as a human metabolite and detected in various biological matrices and food sources, quantitative data on the natural concentrations of 2-aminooctanoic acid are conspicuously absent from the current scientific literature. Multiple databases confirm its detection but explicitly state that it has not been quantified.[1] The following table summarizes the reported qualitative occurrences of this compound.

| Category | Source | Organism/Product | Biological Location/Notes | Citations |

| Endogenous Human Metabolite | Human | Homo sapiens | Detected in blood, urine, and feces. Classified as a secondary metabolite, which may suggest it arises from the incomplete metabolism of other compounds. | |

| Other Organisms | Invertebrate | Drosophila melanogaster (Fruit fly) | Reported presence with available data. | [2] |

| Protist | Euglena gracilis | Reported presence with available data. | [2] | |

| Food Sources | Poultry | Gallus gallus (Chicken) | Detected, but not quantified. | [1] |

| Mammal | Sus scrofa domestica (Domestic pig) | Detected, but not quantified. | [1] | |

| Birds | Anatidae (Ducks, geese, swans) | Detected, but not quantified. | [1] | |

| Dairy | Cow's Milk | Detected, but not quantified. | [1] |

Experimental Protocols

The current body of research does not provide a standardized, validated protocol for the extraction and quantification of endogenous 2-aminooctanoic acid from biological samples. However, methodologies for the enzymatic synthesis and general analysis of amino acids in biological fluids can be adapted for this purpose.

Biocatalytic Synthesis of (S)-2-Aminooctanoic Acid

A notable study outlines the biosynthesis of this compound using a transaminase from Chromobacterium violaceum. This protocol provides a detailed framework for the production and potential purification of the compound.[3]

Objective: To produce this compound from a keto-acid precursor using a bacterial transaminase.

Materials and Reagents:

-

Transaminase from Chromobacterium violaceum

-

2-oxooctanoic acid (substrate)

-

Amino group donor (e.g., isopropylamine)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Reagents for derivatization and chromatographic analysis

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing 2-oxooctanoic acid and the amino group donor in a suitable buffer.

-

Add the transaminase enzyme and the cofactor PLP to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.

-

-

Reaction Monitoring and Termination:

-

Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Terminate the reaction by adding an acid (e.g., HCl) to lower the pH and precipitate the enzyme.

-

-

Extraction and Purification:

-

Centrifuge the terminated reaction mixture to remove the precipitated enzyme.

-

Extract the supernatant containing 2-aminooctanoic acid with an organic solvent.

-

Evaporate the organic solvent to obtain the crude product.

-

Further purification can be achieved using techniques such as column chromatography.

-

-

Analysis and Quantification:

-

Derivatize the purified 2-aminooctanoic acid to enhance its detection.

-

Quantify the product using a calibrated HPLC or GC-MS method.

-

General Methodologies for Amino Acid Analysis in Biological Fluids

While not specific to 2-aminooctanoic acid, established methods for the analysis of amino acids in biological samples like plasma, urine, and feces can be applied. These typically involve the following steps:

-

Sample Preparation:

-

Deproteinization: Removal of proteins from biological fluids is a critical first step, often achieved by precipitation with acids (e.g., sulfosalicylic acid) or organic solvents (e.g., acetonitrile).[4]

-

Solid-Phase Extraction (SPE): This technique can be used to clean up the sample and concentrate the analytes of interest.

-

-

Separation and Detection:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating amino acids. Due to the lack of a strong chromophore in most amino acids, pre-column or post-column derivatization with fluorescent reagents (e.g., o-phthalaldehyde (OPA), 4-fluoro-7-nitro-2,1,3-benzoxadiazole) is often necessary for sensitive detection.[5][6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) offer high sensitivity and selectivity for the quantification of underivatized amino acids, overcoming the need for derivatization.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly suitable for the separation of polar compounds like amino acids.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization to increase the volatility of the amino acids.

-

Visualizing the Enzymatic Synthesis Pathway

The following diagram illustrates the biocatalytic conversion of 2-oxooctanoic acid to this compound as described in the experimental protocol.

Caption: Enzymatic synthesis of this compound.

Conclusion and Future Directions

The natural occurrence of 2-aminooctanoic acid presents a compelling area for future research. While its presence as an endogenous human metabolite and in certain food sources is acknowledged, the lack of quantitative data hinders a deeper understanding of its physiological relevance. The stark contrast between its "unnatural" designation in synthetic biology contexts and its detection in nature suggests a gap in our knowledge of lipid and amino acid metabolism.

Future research should prioritize the development and validation of sensitive analytical methods for the quantification of 2-aminooctanoic acid in a wide range of biological samples. This would enable studies to explore its potential as a biomarker, its metabolic pathways, and its endogenous signaling roles. Such investigations are crucial for drug development professionals who may be leveraging this molecule in therapeutic applications, as understanding its natural baseline levels and physiological effects is paramount for safety and efficacy assessments.

References

- 1. Showing Compound DL-2-Aminooctanoic acid (FDB022354) - FooDB [foodb.ca]

- 2. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Establishment of Reference Value of 20 Amino Acids for Toddlers by High Performance Liquid Chromatography Tandem Mass Spectrometry | Pasaribu | The Indonesian Biomedical Journal [inabj.org]

- 5. myfoodresearch.com [myfoodresearch.com]

- 6. Quantification of amino acids in small volumes of human sweat collected from fingertips of healthy subjects at rest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-2-Aminooctanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-Aminooctanoic acid is a non-proteinogenic α-amino acid, a class of molecules with significant potential in pharmaceutical and biotechnological applications. Their incorporation into peptides can enhance metabolic stability, modulate biological activity, and introduce novel structural motifs. This document provides a detailed protocol for the biosynthesis of this compound, a method noted for its high enantioselectivity.

Biosynthetic Approach Utilizing Transaminase

A highly effective method for the synthesis of this compound involves the use of a transaminase enzyme from Chromobacterium violaceum. This biocatalytic approach offers excellent stereocontrol, resulting in a product with high enantiomeric excess.

Experimental Workflow

Caption: Biosynthetic workflow for this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Enzyme Source | Transaminase from Chromobacterium violaceum | [1] |

| Substrate (Amino Acceptor) | 2-oxooctanoic acid | [1] |

| Amino Donor | (S)-α-methylbenzylamine | [1] |

| Cofactor | Pyridoxal-5'-phosphate (PLP) | |

| Reaction Temperature | 30°C | |

| Conversion Efficiency | 52-80% | [1] |

| Enantiomeric Excess (ee) | >98% | [1] |

Detailed Experimental Protocol: Biosynthesis

1. Materials:

-

Transaminase from Chromobacterium violaceum

-

2-oxooctanoic acid

-

(S)-α-methylbenzylamine

-

Pyridoxal-5'-phosphate (PLP)

-

Potassium phosphate buffer (pH 8.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Standard laboratory glassware and equipment (shaking incubator, centrifuge, chromatography system)

2. Enzyme Preparation:

-

Prepare a solution of the transaminase in potassium phosphate buffer. The optimal enzyme concentration should be determined empirically but can start in the range of 1-5 mg/mL.

3. Reaction Setup:

-

In a suitable reaction vessel, dissolve 2-oxooctanoic acid and (S)-α-methylbenzylamine in potassium phosphate buffer. The ratio of amino donor to acceptor can be varied to optimize conversion; ratios from 1:1 to 5:1 have been shown to be effective.[1]

-

Add PLP to a final concentration of 1 mM.

-

Initiate the reaction by adding the transaminase solution.

4. Incubation:

-

Incubate the reaction mixture at 30°C with agitation for a predetermined time (e.g., 24-48 hours). Reaction progress can be monitored by techniques such as HPLC.

5. Reaction Termination and Product Isolation:

-

Terminate the reaction, for example, by acidifying the mixture with HCl to denature the enzyme.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate) to separate the product from the aqueous phase.

-

The organic layers can be combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

6. Purification:

-

Purify the crude product using a suitable chromatographic method, such as silica gel chromatography or ion-exchange chromatography, to yield pure this compound.

7. Characterization:

-

Confirm the identity and purity of the product using standard analytical techniques (e.g., NMR, mass spectrometry).

-

Determine the enantiomeric excess using chiral HPLC or GC.

Alternative Synthetic Strategies: Chemical Synthesis

While the biosynthetic route is highly selective, chemical synthesis methods offer versatility. General approaches for the enantioselective synthesis of α-amino acids that could be adapted for this compound include:

-

Asymmetric Alkylation: Chiral auxiliaries can be used to direct the stereoselective alkylation of a glycine enolate equivalent with a hexyl halide. Subsequent removal of the auxiliary yields the desired amino acid.

-

Catalytic Asymmetric Synthesis: Chiral phase-transfer catalysts can be employed in the alkylation of glycine Schiff bases to produce optically active α-amino acid derivatives.[2]

-

Resolution of Racemates: A racemic mixture of 2-aminooctanoic acid can be synthesized, followed by resolution using a chiral resolving agent or through enzymatic kinetic resolution.

These chemical methods would require specific optimization of reaction conditions, catalysts, and protecting groups to achieve high yields and enantioselectivity for this compound.

References

Application Notes and Protocols for the Characterization of (S)-2-Aminooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of (S)-2-Aminooctanoic acid, a chiral amino acid of interest in pharmaceutical and biotechnological research. The following protocols cover chromatographic and spectroscopic techniques for identification, quantification, and enantiomeric purity assessment.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The determination of enantiomeric purity is critical for the biological activity and safety of chiral molecules. Chiral HPLC is a robust method for separating and quantifying the enantiomers of 2-Aminooctanoic acid. Two primary approaches are presented: direct separation on a chiral stationary phase (CSP) and indirect separation after derivatization with a chiral derivatizing agent.

Direct Enantioseparation using a Chiral Stationary Phase (CSP)

This method allows for the direct analysis of this compound without derivatization, simplifying sample preparation. Macrocyclic glycopeptide-based CSPs are particularly effective for the separation of underivatized amino acids.[1]

Experimental Protocol:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection.

-

Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP), 25 cm x 4.6 mm I.D., 5 µm particle size.

-

Mobile Phase: A mixture of water, methanol, and an acidic modifier is typically used. A starting point for method development could be a gradient elution with:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol

-

-

Gradient Program:

Time (min) % B 0 20 20 80 25 80 26 20 | 30 | 20 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection:

-

UV: 210 nm

-

MS (ESI+): Scan for the [M+H]⁺ ion at m/z 160.1.

-

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Expected Results: The (D)-enantiomer is typically more strongly retained on teicoplanin-based CSPs.[1] The retention times for the (S)- and (R)-enantiomers should be distinct, allowing for baseline separation and accurate quantification of the enantiomeric excess (% ee).

Workflow for Direct Chiral HPLC Analysis

References

Application Notes and Protocols for NMR Spectroscopic Confirmation of (S)-2-Aminooctanoic Acid

Application Note ID: AN-NMR-001

Topic: Nuclear Magnetic Resonance (NMR) Spectroscopy of (S)-2-Aminooctanoic acid for Structure Confirmation

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a chiral non-proteinogenic amino acid. The precise confirmation of its chemical structure is critical for its application in pharmaceutical development and biochemical research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of a sample. This application note provides a comprehensive guide to the use of ¹H and ¹³C NMR spectroscopy for the structural elucidation and confirmation of this compound.

Principle

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. The exact resonance frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. This allows for the differentiation of atoms within a molecule. Furthermore, through-bond scalar couplings (J-couplings) between neighboring nuclei lead to splitting of NMR signals, providing information about the connectivity of atoms. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be employed to further elucidate the connectivity between protons and carbons.

Experimental Protocols

Sample Preparation

A critical step for obtaining high-quality NMR spectra is proper sample preparation.

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: this compound is soluble in water. Deuterated water (D₂O) is the recommended solvent to avoid a large interfering solvent signal in the ¹H NMR spectrum.[1] Other deuterated polar solvents like DMSO-d₆ or Methanol-d₄ can also be used if solubility is an issue or if exchangeable protons are of interest.[1]

-

Concentration: Prepare a solution with a concentration of 5-25 mg of this compound in 0.5-0.7 mL of deuterated solvent.[2]

-

Internal Standard: For accurate chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added to the D₂O solution.

-

pH Adjustment: The chemical shifts of the protons near the amino and carboxylic acid groups are pH-dependent. Adjust the pD of the solution with DCl or NaOD as needed to maintain consistency between experiments. A pD of 7.00 has been previously reported for similar compounds.[3]

-

Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 600 MHz NMR spectrometer.[3]

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent Suppression: If a residual HDO signal is present, use a solvent suppression technique (e.g., presaturation).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

2D NMR Spectroscopy (Optional but Recommended):

-

¹H-¹H COSY: To establish proton-proton correlations and confirm the alkyl chain connectivity.

-

¹H-¹³C HSQC: To correlate each proton with its directly attached carbon atom.[4] This is invaluable for unambiguous assignment of both ¹H and ¹³C signals.[3]

Data Presentation and Interpretation

The expected NMR data for this compound is summarized below. The chemical shifts are referenced to TSP at 0.00 ppm.

Structure of this compound

Caption: Numbering scheme for this compound.

Expected ¹H NMR Data

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Hα (C2-H) | ~3.72[3] | Triplet (t) | ~7.5 |

| Hβ (C3-H₂) | ~1.84[3] | Multiplet (m) | - |

| Hγ, Hδ, Hε, Hζ (C4-H₂ to C7-H₂) | ~1.28 - 1.34[3] | Multiplet (m) | - |

| Hη (C8-H₃) | ~0.85[3] | Triplet (t) | ~7.0 |

Expected ¹³C NMR Data

| Carbon | Chemical Shift (δ) ppm |

| C1 (COOH) | ~175-180 |

| C2 (α-C) | ~57.44[3] |

| C3 (β-C) | ~33.22[3] |

| C4 (γ-C) | ~24.59[3] |

| C5 (δ-C) | ~30.55[3] |

| C6 (ε-C) | ~26.84[3] |

| C7 (ζ-C) | ~33.36[3] |

| C8 (η-C) | ~15.94[3] |

Note: The chemical shift of the carboxylic carbon (C1) can be broad and difficult to observe under standard conditions.

Visualization of Experimental Workflow and Structural Correlations

Experimental Workflow

Caption: Workflow for NMR-based structure confirmation.

Signal-Structure Correlation Diagram

Caption: Correlation of NMR signals to the structure.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy, optionally supplemented with 2D NMR techniques, provides an unambiguous method for the structural confirmation of this compound. The presented protocols and expected data serve as a comprehensive guide for researchers in obtaining and interpreting high-quality NMR spectra for this compound. Adherence to these guidelines will ensure reliable and reproducible results for quality control and research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 3. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Mass Spectrometry Analysis of (S)-2-Aminooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of (S)-2-Aminooctanoic acid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections offer a comprehensive guide to sample preparation, chromatographic separation, and mass spectrometric detection, along with proposed starting parameters for method development.

Introduction

This compound is a non-proteinogenic alpha-amino acid. Its analysis is crucial in various research areas, including its use in peptide synthesis and as a potential biomarker.[1][2] Mass spectrometry is a highly sensitive and selective technique for the quantification of such compounds in complex biological samples.[3] This document outlines a general approach for the development and validation of an LC-MS/MS method for this compound.

Quantitative Data Summary

For accurate quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended. Based on publicly available spectral data for 2-Aminooctanoic acid, the following MRM transitions can be used as a starting point for method optimization.[2]

Table 1: Proposed MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) | Role |

| This compound | 160.1 | 114.1 | 15 | Quantifier |

| This compound | 160.1 | 70.1 | 20 | Qualifier |

Note: The proposed collision energies are starting points and require optimization for the specific instrument used.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

| Monoisotopic Mass | 159.1259 g/mol |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general method for the extraction of small molecules like this compound from plasma or serum samples.

-

Thaw Samples : Thaw frozen plasma or serum samples on ice.

-

Aliquoting : Pipette 100 µL of the sample into a clean microcentrifuge tube.

-

Internal Standard : Add an appropriate volume of the internal standard working solution (if available). A stable isotope-labeled this compound would be ideal.

-

Precipitation : Add 400 µL of ice-cold methanol (or a 30% sulfosalicylic acid solution) to the sample.[4][5]

-

Vortexing : Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

-

Evaporation (Optional) : Dry the supernatant under a gentle stream of nitrogen gas at 40°C.

-

Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filtration/Centrifugation : Centrifuge the reconstituted sample at 14,000 x g for 5 minutes or filter through a 0.22 µm syringe filter to remove any remaining particulates.

-

Transfer to Autosampler Vial : Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

The following are suggested starting conditions for chromatographic separation. Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be suitable for amino acid analysis.[6][7][8]

-

LC System : A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column.[9]

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient :

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7.1-10 min: 5% B (re-equilibration)

-

-

Flow Rate : 0.4 mL/min.

-

Column Temperature : 40°C.

-

Injection Volume : 5 µL.

Mass Spectrometry (MS)

-

Mass Spectrometer : A triple quadrupole mass spectrometer.

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Ion Source Parameters :

-

Capillary Voltage : 3.5 kV

-

Source Temperature : 150°C

-

Desolvation Temperature : 400°C

-

Cone Gas Flow : 50 L/hr

-

Desolvation Gas Flow : 800 L/hr

-

-

Acquisition Mode : Multiple Reaction Monitoring (MRM).

Visualizations

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of this compound.

MRM Signaling Pathway

Caption: Principle of Multiple Reaction Monitoring (MRM) for this compound.

Method Validation Considerations

For the use of this method in regulated bioanalysis, a full validation according to regulatory guidelines (e.g., FDA, EMA) is required.[3][10] Key validation parameters include:

-

Selectivity and Specificity : Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.

-

Linearity : A calibration curve should be prepared with at least six non-zero standards, covering the expected concentration range. The coefficient of determination (r²) should be >0.99.

-

Lower Limit of Quantification (LLOQ) : The lowest standard on the calibration curve with a signal-to-noise ratio of at least 10, and with acceptable precision and accuracy.[3]

-

Accuracy and Precision : Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[11]

-

Recovery : The efficiency of the extraction procedure should be evaluated.

-

Matrix Effect : The effect of the biological matrix on the ionization of the analyte should be investigated.

-

Stability : The stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, short-term, long-term) should be assessed.

Conclusion

The protocols and data presented provide a solid foundation for the development of a robust and reliable LC-MS/MS method for the quantification of this compound. The provided parameters for sample preparation, liquid chromatography, and mass spectrometry should be optimized and validated for the specific application and instrumentation to ensure accurate and precise results.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 6. Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Peptide Modification with (S)-2-Aminooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Terminal modification of peptides with lipid moieties, a process known as lipidation, is a powerful strategy in drug development to enhance the therapeutic potential of peptide-based candidates. This approach involves the covalent attachment of a fatty acid to the N-terminus or C-terminus of a peptide. One such modifying agent, (S)-2-Aminooctanoic acid (2-AOA), offers a unique advantage. As an unnatural amino acid with a fatty acid side chain, 2-AOA allows for direct conjugation to a peptide's terminus via a stable amide bond, mimicking a natural peptide linkage.[1]

Modification with 2-AOA significantly increases the hydrophobicity of the peptide.[1] This alteration of its physicochemical properties can lead to several benefits:

-

Enhanced Biological Activity: Increased lipophilicity can improve the peptide's interaction with cell membranes, potentially leading to enhanced bioactivity. For antimicrobial peptides (AMPs), this can result in significantly lower minimum inhibitory concentrations (MIC).[1]

-

Improved Stability: Terminal modifications, such as acylation, are known to protect peptides from degradation by exopeptidases, which are enzymes that cleave terminal peptide bonds.[2][3][4] This leads to a longer half-life in biological fluids like plasma.[3][5]

-

Modulated Pharmacokinetics: The addition of a lipid tail can promote binding to plasma proteins like albumin, reducing renal clearance and extending the peptide's circulation time.[6]

This compound serves as a versatile tool for both N-terminal and C-terminal modifications. The choice of modification site can subtly influence the resulting biological activity, with studies showing that C-terminal modification can sometimes offer superior potency compared to N-terminal modification for certain peptides.[1] These modifications are typically achieved during solid-phase peptide synthesis (SPPS), allowing for precise, site-specific incorporation of the lipid moiety.[7][8]

Data on a Model Antimicrobial Peptide

The following data summarizes the impact of terminal modification with this compound on the antimicrobial activity of a model peptide derived from lactoferricin B.

Table 1: Minimum Inhibitory Concentration (MIC) of Modified vs. Unmodified Peptides

| Organism | Unmodified Peptide (μM) | N-terminal 2-AOA Modified (μM) | C-terminal 2-AOA Modified (μM) | Fold Improvement (C-terminal vs. Unmodified) |

| Staphylococcus aureus | >512 | 64 | 32 | >16x |

| Escherichia coli | >512 | 128 | 64 | >8x |

Data synthesized from a study on a lactoferricin B-derived antimicrobial peptide. The study demonstrated that C-terminally modified peptides consistently showed lower MICs than their N-terminally conjugated counterparts.[1]

Visualized Workflows and Concepts

General Workflow for Modified Peptide Synthesis

The following diagram outlines the key stages of synthesizing a terminally modified peptide using solid-phase peptide synthesis (SPPS).

Caption: Workflow for N-terminal peptide modification via SPPS.

Mechanism of Enhanced Membrane Interaction

This diagram illustrates the conceptual relationship between 2-AOA modification and improved biological activity.

Caption: Cause-and-effect of peptide modification with 2-AOA.

Experimental Protocols

The following protocols are generalized for the synthesis of peptides terminally modified with this compound using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).[9][10][11]

Protocol 1: N-Terminal Modification of a Peptide

This protocol assumes the synthesis of a peptide on a resin (e.g., Rink Amide resin for a C-terminally amidated peptide) is complete, and the final step is the coupling of this compound to the free N-terminus.

Materials:

-

Peptide-resin with free N-terminus

-

Fmoc-(S)-2-Aminooctanoic acid

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Washing solvents: Methanol, Diethyl ether

Procedure:

-

Final Deprotection:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

-

Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the final Fmoc group.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.

-

-

Activation and Coupling of this compound:

-

In a separate vessel, dissolve 3 equivalents of Fmoc-(S)-2-Aminooctanoic acid and 2.9 equivalents of HBTU/HATU in DMF.

-

Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 2-4 hours. A ninhydrin test can be performed to check for reaction completion (a negative result indicates a complete reaction).

-

-

Final Washing:

-

Drain the reaction vessel.

-

Wash the modified peptide-resin extensively with DMF (5 times), DCM (5 times), and Methanol (3 times).

-

Dry the resin under vacuum for several hours.

-

-

Cleavage and Deprotection:

-

Treat the dry resin with the cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Protocol 2: C-Terminal Modification of a Peptide

This protocol involves incorporating this compound as the first amino acid attached to the resin.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin or similar carboxyl-functionalized resin

-

Fmoc-(S)-2-Aminooctanoic acid

-

Base: DIPEA

-

Solvents: DMF, DCM

-

Standard Fmoc-protected amino acids for the rest of the sequence

-

Standard SPPS reagents (coupling agents, deprotection solution)

-

Cleavage and purification reagents as listed in Protocol 1.

Procedure:

-

Loading the First Residue (Fmoc-(S)-2-Aminooctanoic Acid):

-

Swell the 2-CTC resin in DCM for 30 minutes in a reaction vessel.

-

In a separate vial, dissolve 1.5 equivalents of Fmoc-(S)-2-Aminooctanoic acid in DCM.

-

Add 3.0 equivalents of DIPEA to the amino acid solution.

-

Add the amino acid/DIPEA mixture to the swollen resin and agitate for 1-2 hours at room temperature.

-

To cap any remaining unreacted sites on the resin, add a small volume of methanol and agitate for 15 minutes.

-

Drain and wash the resin with DCM (3 times) and DMF (3 times).

-

-

Peptide Chain Elongation:

-

Cleavage, Purification, and Analysis:

-

Once the sequence is complete, perform the final Fmoc deprotection.

-

Wash and dry the resin as described in Protocol 1.

-

Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.

-

Precipitate, purify by RP-HPLC, and analyze by mass spectrometry as detailed in Protocol 1.

-

References

- 1. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfachemic.com:443 [alfachemic.com:443]

- 5. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of lipidation in the development of advanced protein and peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide-Fatty Acid Conjugation - Creative Peptides [creative-peptides.com]

- 8. Solid-phase synthesis of biologically active lipopeptides as analogs for spirochetal lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. peptide.com [peptide.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-2-Aminooctanoic Acid Biocatalysis

Welcome to the technical support center for the biocatalytic production of (S)-2-Aminooctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes used for the synthesis of this compound?

A1: The most common and effective enzymes are ω-transaminases (ω-TAs).[1][2][3] These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, producing the desired chiral amino acid.[4][5][6] A specific transaminase from Chromobacterium violaceum has been successfully used to produce this compound with high enantiomeric excess (>98% ee).[1][2]

Q2: What is the general principle behind the biocatalytic synthesis of this compound?

A2: The synthesis is typically an asymmetric amination of a prochiral ketone, 2-oxooctanoic acid. An ω-transaminase enzyme facilitates the transfer of an amino group from an amino donor (like L-alanine or isopropylamine) to the ketone substrate.[7] The enzyme's high stereoselectivity ensures the preferential formation of the (S)-enantiomer. The reaction is reversible, so strategies are often needed to drive the reaction towards product formation.[4]

Q3: Why is cofactor regeneration important in this process?

A3: ω-Transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes.[4][6] PLP acts as a transient carrier of the amino group during the reaction.[4] While the cofactor is regenerated in each catalytic cycle, ensuring its stability and availability is crucial for sustained enzyme activity.[8] In some systems, particularly those using whole-cell biocatalysts, the cellular machinery handles cofactor regeneration.[9][10]

Q4: What are the advantages of using a whole-cell biocatalyst versus an isolated enzyme?

A4: Whole-cell biocatalysts offer several advantages, including the protection of the enzyme within its natural cellular environment, which can enhance stability under harsh reaction conditions.[9] They also provide a built-in system for cofactor regeneration, simplifying the overall process.[9][10] However, isolated enzymes can offer higher purity and may be preferred to avoid potential side reactions from other cellular enzymes.[11]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: Low Product Yield or Poor Conversion Rate

Q: My reaction shows a low conversion of 2-oxooctanoic acid to this compound. What are the potential causes and how can I improve the yield?

A: Low yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:

-

Unfavorable Reaction Equilibrium: Transaminase reactions are reversible.[4] The accumulation of the ketone by-product (e.g., pyruvate if L-alanine is the amino donor) can shift the equilibrium back towards the reactants.

-

Solution: Employ strategies to remove the by-product. This can be achieved by using a co-enzyme system (e.g., pyruvate decarboxylase to remove pyruvate) or by using an amino donor like isopropylamine, which generates acetone as a by-product that can be more easily removed.[4] Increasing the concentration of the amino donor can also shift the equilibrium.[1][2]

-

-

Substrate or Product Inhibition: High concentrations of the keto acid substrate or the amino acid product can inhibit the enzyme's activity.[4]

-

Solution: Implement a fed-batch strategy for the substrate, adding it gradually over time to maintain a low, non-inhibitory concentration.[4] In situ product removal (ISPR) techniques, such as using selective adsorbents or liquid-liquid extraction, can also be effective.

-

-

Suboptimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and buffer composition.

-

Solution: Systematically optimize these parameters. Perform small-scale experiments across a range of pH values (typically 7.0-9.0) and temperatures (e.g., 30-50°C) to find the optimal conditions for your specific transaminase.

-

-

Poor Enzyme Stability: The enzyme may be denaturing over the course of the reaction.

Problem 2: Low Enantiomeric Excess (e.e.)

Q: The enantiomeric excess of my this compound is below the desired level (>98%). What could be the reason?

A: Low enantioselectivity is less common with well-chosen transaminases but can occur.

-

Incorrect Enzyme Choice: The selected transaminase may not have high stereoselectivity for your specific substrate.

-

Solution: Screen different ω-transaminases. Many are commercially available, or you can explore enzymes from different microbial sources. (S)-selective transaminases are well-documented.[16]

-

-

Presence of Contaminating Enzymes: If using a whole-cell system or a crude cell lysate, other enzymes may be present that catalyze non-selective or R-selective reactions.

-

Solution: Use a purified enzyme or a genetically engineered host strain where competing enzyme activities have been knocked out.

-

-

Racemization of Product: Although less likely under typical enzymatic conditions, the product could be racemizing.

-

Solution: Analyze the product's stability under the reaction conditions (pH, temperature) in the absence of the enzyme to rule out chemical racemization.

-

Problem 3: Enzyme Inactivation or Instability

Q: My enzyme seems to lose activity quickly during the reaction or upon storage. How can I improve its stability?

A: Enzyme stability is a critical factor for a robust biocatalytic process.[17][18]

-

Thermal Denaturation: The reaction temperature may be too high.

-

Solution: Determine the enzyme's optimal temperature and its thermal stability profile (T₅₀). Operate at a temperature that balances high activity with long-term stability.[17]

-

-

Incompatibility with Cosolvents: If using organic cosolvents to improve substrate solubility, they may be denaturing the enzyme.

-

Improper Storage:

-

Solution: Store the enzyme (both lyophilized and in solution) at the recommended temperature (typically 4°C or -20°C) and in a suitable buffer containing stabilizers like glycerol and the PLP cofactor.

-

-

Subunit Dissociation: For dimeric or multimeric enzymes, dissociation of subunits can lead to inactivation.[18][20]

Data Presentation

Table 1: Effect of Amino Donor:Acceptor Ratio on Conversion Efficiency

This table summarizes the conversion efficiency for the synthesis of this compound using a transaminase from Chromobacterium violaceum. The amino acceptor is 2-oxooctanoic acid.

| Amino Donor | Molar Ratio (Donor:Acceptor) | Conversion Efficiency (%) | Enantiomeric Excess (ee %) |

| L-Alanine | 1:1 | 52 | >98 |

| L-Alanine | 2:1 | 65 | >98 |

| L-Alanine | 5:1 | 80 | >98 |

Data adapted from studies on transaminases for (S)-2-AOA synthesis.[1][2]

Table 2: General Troubleshooting Summary

| Issue | Potential Cause | Recommended Action |

| Low Yield | Unfavorable equilibrium | Increase amino donor ratio; use by-product removal system. |

| Substrate/Product Inhibition | Implement fed-batch substrate addition; consider in situ product removal. | |

| Suboptimal pH/Temperature | Optimize reaction conditions (e.g., pH 7.5-9.0, 30-40°C). | |

| Low e.e. | Incorrect enzyme | Screen for a highly (S)-selective transaminase. |

| Contaminating enzymes | Use purified enzyme or an engineered host. | |

| Enzyme Instability | Thermal denaturation | Operate at a lower temperature; use a thermostable enzyme. |

| Cosolvent incompatibility | Screen for compatible cosolvents; immobilize the enzyme. | |

| Cofactor loss | Supplement the reaction buffer with 0.1 mM PLP. |

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for this compound Synthesis

This protocol describes a typical batch reaction using E. coli cells overexpressing an ω-transaminase.

-

Cell Preparation:

-

Grow E. coli cells containing the transaminase expression vector in a suitable medium (e.g., LB with antibiotic) at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression (e.g., with 0.5 mM IPTG) and continue cultivation at a lower temperature (e.g., 20°C) for 16-20 hours.

-

Harvest cells by centrifugation (e.g., 5000 x g, 15 min, 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5) and resuspend to a final concentration of 50-100 g/L wet cell weight.

-

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, prepare the reaction mixture:

-

100 mM Phosphate Buffer (pH 7.5)

-

50 mM 2-oxooctanoic acid (amino acceptor)

-

250 mM L-Alanine (amino donor, 5 equivalents)

-

1 mM Pyridoxal 5'-phosphate (PLP)

-

-

Pre-warm the mixture to the desired reaction temperature (e.g., 35°C).

-

-

Initiate Reaction:

-

Add the prepared whole-cell suspension to the reaction mixture to start the reaction.

-